4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has a molecular weight of 168.58 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 344.9±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol serves as a precursor for synthesizing complex heterocyclic molecules. One study describes the synthesis and characterization of new heterocyclic compounds based on this chemical, highlighting its utility in creating molecules with potential non-linear optical properties and as candidates for anti-cancer drugs due to their ability to form stable complexes with biological targets (Murthy et al., 2017).
Molecular Electronics and Conducting Polymers
The compound has been implicated in the development of conducting polymers. Research has shown that derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, when polymerized, can form materials with significant electrical conductivity and stability, making them suitable for applications in organic electronics (Sotzing et al., 1996).
Drug Development
In pharmacology, derivatives synthesized from 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol are explored for their biological activities. Some derivatives have shown promising results as potential antimicrobial agents against a range of bacterial and fungal pathogens, indicating the compound's significance in the development of new therapeutic agents (Desai et al., 2016).
Materials Science
In materials science, the compound's derivatives are investigated for their utility in creating novel materials with specific optical properties, which are crucial for the development of sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. An example includes the synthesis of pyrrolo-[3,2-b]pyrrole derivatives, demonstrating the versatility of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol in synthesizing materials with desirable optoelectronic characteristics (Martins et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNZZBDEOYMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649810 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
CAS RN |
1020056-82-9 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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